1-Azido-4-ethoxybenzene, also known as 4-ethoxyphenylazide, finds application as a versatile building block in organic synthesis. The presence of the azide group (-N₃) allows for its participation in various transformation reactions, such as click chemistry and Staudinger reduction. These reactions enable the introduction of diverse functionalities onto the molecule, facilitating the construction of complex organic structures. [PubChem, 1-Azido-4-ethenoxybenzene, ]
The azide functionality in 1-Azido-4-ethoxybenzene makes it valuable in bioorthogonal chemistry. This field focuses on reactions that occur selectively between specific functional groups within complex biological environments without interfering with native biomolecules. The azide group can be efficiently tagged onto biomolecules like proteins or carbohydrates and subsequently linked to complementary probes through click chemistry. This strategy allows researchers to visualize, track, and manipulate biomolecules within living cells or organisms. [Nature Chemistry, The promise and potential pitfalls of click chemistry in living cells, ]
1-Azido-4-ethoxybenzene is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzene ring that also bears an ethoxy group (-O-CH₂-CH₃) at the para position. Its molecular formula is C₉H₁₁N₃O, and it has a molecular weight of approximately 179.20 g/mol. The compound is notable for its potential applications in organic synthesis and materials science due to the reactive nature of the azide functional group.
While specific biological activity data for 1-azido-4-ethoxybenzene is limited, compounds containing azide groups have been studied for their potential in medicinal chemistry. Azides can serve as bioorthogonal reagents, allowing for selective labeling and tracking of biomolecules in living systems. Additionally, some studies suggest that azides may exhibit antimicrobial properties, although further investigation is needed to establish specific biological effects related to 1-azido-4-ethoxybenzene.
Several methods exist for synthesizing 1-azido-4-ethoxybenzene:
1-Azido-4-ethoxybenzene finds applications in various fields:
Interaction studies involving 1-azido-4-ethoxybenzene often focus on its reactivity with other functional groups. For instance, studies have shown that azides can engage in cycloaddition reactions with alkynes or alkenes under mild conditions, facilitating the formation of diverse molecular architectures . Furthermore, research into its interactions with biomolecules may reveal potential applications in drug design and delivery systems.
1-Azido-4-ethoxybenzene shares structural similarities with several other aromatic azides. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Azido-4-methoxybenzene | C₇H₇N₃O | Contains a methoxy group instead of an ethoxy group. |
| 1-Azido-4-nitrobenzene | C₆H₄N₄O₂ | Features a nitro group, enhancing reactivity due to electron-withdrawing effects. |
| 1-Azido-3-chlorobenzene | C₆H₄ClN₃ | Contains a chlorine substituent that may influence reactivity patterns. |
| 1-Azido-2-naphthyl | C₁₁H₈N₃ | A naphthalene derivative that may exhibit distinct physical properties and reactivity. |
Each of these compounds exhibits unique properties based on their substituents, influencing their reactivity and potential applications in organic synthesis and materials science.
Organic azides have been pivotal in organic synthesis since their discovery in the 19th century. The synthesis of phenyl azide by Peter Griess in 1864 marked the beginning of azide chemistry, followed by Curtius’s work on azide rearrangements. The development of 1-azido-4-ethoxybenzene emerged later, driven by advancements in click chemistry and the demand for bioorthogonal reagents. This compound gained prominence in the early 2000s as a versatile building block for synthesizing triazoles and heterocycles.
1-Azido-4-ethoxybenzene (C₈H₉N₃O) belongs to the class of aromatic azides, characterized by an azide (-N₃) group and an ethoxy (-OCH₂CH₃) substituent at the para position of a benzene ring. Its systematic IUPAC name is 1-azido-4-ethoxybenzene, with the ethoxy group enhancing solubility in organic solvents compared to methoxy analogs. The SMILES notation is CCOC1=CC=C(C=C1)N=[N+]=[N-], and its InChIKey is SGDQVLYEAQRXDR-UHFFFAOYSA-N.
This compound is indispensable in click chemistry due to its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. Its ethoxy group improves reactivity in polar solvents and stabilizes intermediates during cycloadditions. Applications span drug discovery, polymer chemistry, and bioconjugation, where its azide group enables selective labeling of biomolecules.
Recent studies focus on optimizing reaction conditions for CuAAC, particularly under mild, sustainable parameters. Efforts include using in situ hydrazoic acid generation, flow chemistry for safety, and computational modeling to predict bond-cleavage energies in substituted aryl azides. Additionally, its role in synthesizing triazole-based pharmaceuticals and antiviral agents remains active.
The synthesis of 1-azido-4-ethoxybenzene through diazotization and subsequent azidation represents the most established and widely employed methodology in organic chemistry [2]. This classical approach involves the conversion of 4-ethoxyaniline to the corresponding diazonium salt, followed by nucleophilic substitution with azide anions.
The diazotization process begins with the treatment of 4-ethoxyaniline with sodium nitrite in the presence of hydrochloric acid at temperatures maintained between 0-5°C [3]. Under these acidic conditions, nitrous acid is generated in situ, which subsequently reacts with the aromatic amine to form the nitrosonium ion. This highly electrophilic species attacks the amino group, leading to the formation of the diazonium salt through a series of proton transfers and bond reorganizations [3].
The mechanism proceeds through initial nucleophilic attack of the amine on the nitrosonium ion, followed by proton transfer steps that result in the formation of the nitrogen-nitrogen triple bond characteristic of diazonium salts [3]. The resulting 4-ethoxybenzene diazonium chloride is typically not isolated due to its inherent instability and potential explosive nature.
The subsequent azidation step involves the nucleophilic displacement of the diazonium group by azide anions [2]. Sodium azide serves as the most common nucleophile, attacking the electrophilic diazonium carbon to form the desired aromatic azide. This substitution reaction proceeds through a mechanism involving the formation of pentazene intermediates or pentazole structures, which subsequently lose molecular nitrogen to yield the final azide product [4].
The reaction exhibits excellent regioselectivity, maintaining the substitution pattern of the original aniline substrate. Yields typically range from 75-85% when performed under optimized conditions [2]. The process benefits from the high nucleophilicity of the azide anion and the excellent leaving group ability of molecular nitrogen.
Modified Sandmeyer protocols have been developed that employ copper catalysis to facilitate the azidation process [3]. These methods utilize copper iodide or other copper salts to activate the diazonium intermediate, often resulting in improved yields (80-90%) and cleaner reaction profiles [2]. The copper-mediated approach allows for milder reaction conditions and reduces the formation of side products commonly observed in purely thermal processes.
Recent investigations have demonstrated that copper-catalyzed azidation can be performed in aqueous media at room temperature, providing a more environmentally benign alternative to traditional protocols [2] [5]. These aqueous systems benefit from the enhanced solubility of inorganic azide salts and the stabilizing effect of water on reactive intermediates.
Contemporary research has explored alternative diazotization agents that offer improved safety profiles and operational convenience [6] [7]. tert-Butyl nitrite has emerged as a particularly attractive reagent, providing superior control over the diazotization process and compatibility with a broader range of solvents [7] [8]. When combined with azidotrimethylsilane, this system enables one-pot conversions of aromatic amines to azides with yields exceeding 85% [8].
The tert-butyl nitrite/azidotrimethylsilane combination operates under mild conditions and demonstrates excellent functional group tolerance [8]. The reaction proceeds through in situ generation of the diazonium species, which is immediately trapped by the silicon azide reagent. This approach eliminates the need for temperature control during diazotization and reduces the handling of potentially explosive diazonium salts.
Continuous flow methodologies have been successfully implemented for the diazotization-azidation sequence, offering enhanced safety through reduced accumulation of hazardous intermediates [9] [10]. Flow reactors enable precise temperature control and rapid mixing, critical factors for maintaining reaction selectivity and minimizing decomposition pathways [10].
The flow approach allows for telescoped reactions where the diazonium formation and azidation occur in sequential reactor zones without intermediate isolation [10]. This methodology has been demonstrated on multi-gram scales with residence times of 50-75 minutes, providing 1-azido-4-ethoxybenzene in yields comparable to batch processes while significantly improving safety metrics [10].
The development of aqueous reaction systems for aromatic azide synthesis represents a significant advancement in green chemistry applications [5] [11]. Water-based protocols eliminate the need for toxic organic solvents while providing enhanced safety through the stabilization of reactive intermediates.
Aqueous diazotization procedures utilize water as the primary reaction medium, with azidation occurring through nucleophilic substitution in the aqueous phase [5] [11]. These systems benefit from the high solubility of sodium azide in water and the stabilizing effect of hydrogen bonding on diazonium intermediates. The aqueous environment also facilitates heat dissipation, reducing the risk of thermal decomposition.
Recent methodologies have demonstrated that diazonium tetrafluoroborate salts react efficiently with hydroxylammonium chloride in water at room temperature to produce aromatic azides in high yields [11]. This approach provides a simple, robust, and easily scalable procedure that eliminates the need for organic solvents entirely. The methodology has been shown to be compatible with a wide range of aromatic substrates and functional groups.
Micellar catalysis in aqueous systems has emerged as another green approach, utilizing surfactants such as sodium dodecyl sulfate to solubilize organic substrates in water [12]. These systems enable efficient azide formation at elevated temperatures (60°C) while maintaining the environmental benefits of aqueous media. Yields of 80-85% have been achieved using this approach with reaction times of 2-3 hours.
Room temperature synthesis protocols have been developed to minimize energy consumption and improve operational simplicity [13] [11]. These methodologies eliminate the need for external heating or cooling, reducing both energy costs and safety concerns associated with temperature control.
The room temperature approach utilizing diazonium tosylates with sodium azide in water has demonstrated exceptional efficiency [2]. This method provides aromatic azides in yields of 85-95% without requiring temperature control beyond ambient conditions. The use of p-toluenesulfonic acid during diazotization creates more stable diazonium intermediates that react smoothly with azide nucleophiles at room temperature.
Alternative room temperature protocols employ azidotrimethylsilane as the azide source in combination with tert-butyl nitrite [8]. This system operates effectively in acetonitrile at ambient temperature, providing 1-azido-4-ethoxybenzene in excellent yields within 1-2 hours. The mild conditions enable broad functional group tolerance and minimize decomposition pathways.
Ionic liquid systems have been investigated as room temperature alternatives to conventional organic solvents [14]. 1-Butyl-3-methylimidazolium azide provides both the reaction medium and azide source, eliminating the need for additional solvents. While yields are typically lower (65-85%) compared to conventional methods, the ionic liquid can be recycled, improving the overall environmental profile of the process.
Continuous flow processing has emerged as the preferred technology for large-scale aromatic azide production due to enhanced safety, improved heat and mass transfer, and reduced environmental impact [15] [10] [16]. Flow reactors provide precise control over reaction parameters while minimizing the accumulation of potentially hazardous intermediates.
The continuous flow synthesis of 1-azido-4-ethoxybenzene has been demonstrated using telescoped diazotization-azidation sequences [10]. These systems employ packed bed reactors containing azide-functionalized resins that generate tosyl azide in situ, eliminating the need to handle or store explosive azide reagents [10]. Residence times of 18-75 minutes enable throughputs suitable for pilot and production scale operations.
Multi-step continuous processes have been developed that integrate azide formation with subsequent transformations [15] [16]. These telescoped sequences allow for the direct conversion of aromatic amines to more complex azide-containing products without isolation of intermediate azides. Such approaches minimize handling risks while improving overall process efficiency.
The use of microreactor technology enables excellent heat and mass transfer, critical for maintaining reaction selectivity at scale [17]. Temperature control within ±1°C has been achieved using microstructured reactors, preventing thermal decomposition while maintaining high conversion rates. These systems have been demonstrated at throughputs exceeding 100 g/h for aromatic azide production.
Scale-up optimization for 1-azido-4-ethoxybenzene production focuses on maximizing yield while minimizing safety risks and environmental impact [20]. Key parameters include reagent stoichiometry, temperature control, residence time optimization, and waste minimization.
Computational fluid dynamics modeling has been employed to optimize reactor design and operating conditions [20]. These models predict heat and mass transfer rates, enabling the design of reactors that maintain uniform conditions throughout the reaction volume. Such optimization reduces hot spots that could lead to decomposition or explosion.
Process analytical technology implementation allows for real-time monitoring of reaction progress and product quality [21]. In-situ FTIR and Raman spectroscopy provide continuous feedback on conversion rates and impurity formation, enabling immediate process adjustments to maintain optimal conditions.
Solvent recovery and recycling systems are integrated into large-scale processes to minimize environmental impact [20]. Distillation and extraction systems recover and purify solvents for reuse, while aqueous waste streams are treated to remove azide residues before discharge.
Column chromatography remains the most widely employed purification technique for 1-azido-4-ethoxybenzene, providing excellent separation efficiency and scalability [22] [23]. Silica gel stationary phases with hexane/ethyl acetate mobile phases effectively separate the azide product from reaction byproducts and unreacted starting materials.
The azide functionality exhibits characteristic retention behavior on silica gel, typically eluting earlier than the corresponding amine precursor due to reduced hydrogen bonding interactions [22]. Gradient elution protocols using hexane/ethyl acetate ratios from 9:1 to 7:3 provide optimal separation with typical recovery yields of 80-90% and purities exceeding 95% [23].
Safety considerations for chromatographic purification include avoiding high temperatures and mechanical shock that could initiate azide decomposition [23]. Column dimensions and flow rates are optimized to minimize pressure buildup, and UV detection is limited to prevent photodecomposition of azide groups.
Preparative thin-layer chromatography serves as an alternative for small-scale purifications, particularly for analytical samples or when high purity is required [23]. Multiple development cycles may be necessary to achieve complete separation, but purities of 98-99% are readily achievable.
Recrystallization provides an efficient method for obtaining high-purity 1-azido-4-ethoxybenzene with minimal equipment requirements [23]. Ethanol and hexane have proven to be effective recrystallization solvents, providing good solubility at elevated temperatures and sharp precipitation upon cooling.
The recrystallization process typically involves dissolving the crude azide in hot ethanol (60-70°C), followed by slow cooling to ambient temperature [23]. Addition of hexane as an anti-solvent further improves crystal formation and purity. Recovery yields of 85-95% are typical, with final purities of 98-99%.
Temperature control during recrystallization is critical to prevent thermal decomposition of the azide functionality [23]. Prolonged heating above 80°C should be avoided, and cooling should be gradual to promote proper crystal formation. The use of seed crystals can improve reproducibility and crystal quality.
Alternative recrystallization solvents include petroleum ether and dichloromethane/hexane mixtures, though care must be taken to avoid formation of explosive chlorinated azide byproducts when using chlorinated solvents [23].
Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 1-azido-4-ethoxybenzene with characteristic signals that enable unambiguous identification [24] [25]. The aromatic protons appear as a distinctive pattern between 6.8-7.5 ppm, with the para-substitution pattern evident from the coupling patterns.
The ethoxy substituent exhibits characteristic signals with the OCH₂ protons appearing as a quartet around 3.9-4.1 ppm and the CH₃ protons as a triplet at 1.3-1.4 ppm [24]. Integration ratios provide quantitative information about purity and the presence of residual solvents or impurities.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the carbon bearing the azide group typically appearing around 140-145 ppm [25]. The ethoxy carbon signals provide additional confirmation of the substitution pattern and molecular integrity.
Nitrogen-14 nuclear magnetic resonance spectroscopy, while less commonly employed due to sensitivity limitations, provides unique insight into the azide functionality [25]. Three distinct nitrogen signals corresponding to the terminal, central, and attached nitrogen atoms of the azide group are observed, confirming the presence and integrity of the azide functionality.
Infrared spectroscopy serves as the primary method for confirming the presence of azide functionality in 1-azido-4-ethoxybenzene [26]. The azide stretching vibration appears as a strong, sharp absorption band between 2100-2130 cm⁻¹, providing unambiguous identification of the azide group.
The aromatic C=C stretching vibrations appear in the region 1450-1600 cm⁻¹, while the ethoxy C-O stretching occurs around 1240-1280 cm⁻¹ [26]. These characteristic absorptions, combined with the azide stretch, provide a complete fingerprint for structural confirmation.
Sample preparation for infrared analysis typically involves preparation of potassium bromide pellets or analysis of neat samples using attenuated total reflectance techniques [26]. The intensity of the azide stretch provides semi-quantitative information about purity and can detect azide decomposition products.
Differential scanning calorimetry coupled with infrared spectroscopy enables thermal stability assessment while monitoring decomposition pathways [26]. This technique provides critical safety information for handling and storage of the azide product.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 1-azido-4-ethoxybenzene [27]. The molecular ion peak appears at m/z 163.17, corresponding to the expected molecular formula C₈H₉N₃O.
Characteristic fragmentation includes loss of molecular nitrogen (m/z 135, M-28) and formation of the corresponding phenyl cation through azide elimination [27]. Additional fragmentation involves loss of the ethoxy group, providing structural confirmation of the substitution pattern.
Electrospray ionization and atmospheric pressure chemical ionization techniques provide soft ionization methods that preserve the molecular ion while enabling detection at nanogram levels [27]. These methods are particularly useful for purity assessment and detection of trace impurities.
High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, providing definitive identification even in complex mixtures [27]. This technique is essential for confirming the identity of synthetic products and detecting isomeric impurities.
Quantitative determination of azide content in 1-azido-4-ethoxybenzene samples employs several analytical approaches, each with specific advantages and limitations [28] [29]. Chemical derivatization methods using pentafluorobenzyl bromide convert azides to UV-active derivatives that can be quantified by high-performance liquid chromatography [27].
Click chemistry-based quantification utilizes the reaction of azides with fluorescent alkynes to generate quantifiable triazole products [29]. This approach provides high sensitivity and specificity, enabling determination of azide content at parts-per-million levels in complex matrices.
Ion chromatography with suppressed conductivity detection enables direct determination of azide anions in aqueous samples [28]. This method is particularly useful for analyzing hydrolyzed samples or detecting azide impurities in pharmaceutical preparations.
Acute Toxic;Irritant;Health Hazard